Cas no 974-23-2 (16a,17-Epoxy-3b-hydroxypregn-5-en-20-one)

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one is a steroidal compound characterized by its unique epoxy and hydroxyl functional groups. This structure imparts significant reactivity and versatility, making it valuable as an intermediate in synthetic organic chemistry, particularly in the preparation of more complex steroid derivatives. The epoxy ring at C16-C17 enhances its potential for selective ring-opening reactions, enabling tailored modifications for pharmaceutical or research applications. Its 3b-hydroxyl group further facilitates functionalization, offering a handle for further synthetic elaboration. The compound’s well-defined stereochemistry ensures consistency in downstream reactions, making it a reliable building block for steroid-based drug discovery and development.
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one structure
974-23-2 structure
商品名:16a,17-Epoxy-3b-hydroxypregn-5-en-20-one
CAS番号:974-23-2
MF:C21H30O3
メガワット:330.461106777191
MDL:MFCD00135147
CID:40432
PubChem ID:24894584

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one 化学的及び物理的性質

名前と識別子

    • 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one
    • 16-alpha,17-alpha-epoxy-3-beta-hydroxypregn-5-en-20-one
    • 16,17-Epoxy-3-hydroxypregn-5-en-20-one
    • EPOXYPREGNENOLONE
    • 16,17-ALPHA EPOXY PREGNENOLONE
    • 16,17-EPOXYPREGNENOLONE
    • 16ALPHA,17ALPHA-EPOXYPREGNENOLONE
    • 1-((3S,8R,9S,10R,13S,14S,16R,17S)-3-HYDROXY-10,13-DIMETHYL-1,2,3,4,7,8,9,10,11,12,13,14,15,16-TETRADECAHYDRO-20-OXA-CYCLOPROPA[16,17]CYCLOPENTA[A]PHENANTHREN-17-YL)-ETHANONE
    • 3BETA-HYDROXY-16ALPHA,17ALPHA-EPOXY-5-PREGNEN-20-ONE
    • 16,17-α Epoxypregnenolone
    • 16,17-alpha Epoxy Pregenenolone
    • 16α,17α-Epoxypregnenolone
    • 16a,17a-Epoxy-3b-hydroxypregn-5-en-20-one
    • (3β,16α)-16,17-Epoxy-3-hydroxypregn-5-en-20-one (ACI)
    • 16,17-Epoxy-17H-cyclopenta[a]phenanthrene, pregn-5-en-20-one deriv. (ZCI)
    • Pregn-5-en-20-one, 16α,17-epoxy-3β-hydroxy- (6CI, 8CI)
    • 16,17α-Epoxypregnenolone
    • 16α,17-Epoxy-3β-hydroxypregn-5-en-20-one
    • 16α,17α-Epoxy-3β-hydroxy-5-pregnen-20-one
    • 16α,17α-Epoxypregn-5-en-3β-ol-20-one
    • 16α,17α-Oxidopregnenolone
    • 3β-Hydroxy-16α,17α-epoxy-5-pregnen-20-one
    • 5-Pregnen-16α,17α-epoxy-3β-ol-20-one
    • NSC 122401
    • 16,17alpha-epoxypregnenolone
    • 16A,17A-epoxypregnenolone
    • 3beta-hydroxy-16alpha,17alpha-epoxypregnenolone
    • A Epoxypregnenolone
    • STK801868
    • AS-69036
    • W-100107
    • 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.0(2),?.0?,?.0(1)(1),(1)?]octadec-16-en-6-yl]ethan-1-one
    • CHEBI:145045
    • 16alpha,17alpha-Oxidopregnenolone
    • BBL029913
    • Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3beta,16alpha)-
    • (3beta,16alpha)-3-hydroxy-16,17-epoxypregn-5-en-20-one
    • 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-HYDROXY-7,11-DIMETHYL-5-OXAPENTACYCLO[8.8.0.0(2),?.0?,?.0(1)(1),(1)?]OCTADEC-16-EN-6-YL]ETHANONE
    • 974-23-2
    • A,16
    • 16,17-
    • Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3b,16a)-
    • 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone
    • Pregn-5-en-20-one, 16alpha,17-epoxy-3beta-hydroxy-
    • 16alpha,17alpha-Epoxy-3beta-hydroxy-5-pregnen-20-one
    • (3beta,16alpha)-16,17-epoxy-3-hydroxy-pregn-5-en-20-one
    • G77967
    • CHEMBL2112757
    • 3beta-hydroxy-16alpha-16,17-epoxypregn-5-en-20-one
    • BDBM50407983
    • NS00042113
    • SCHEMBL9622417
    • EINECS 213-548-2
    • 16,17a-Epoxypregnenolone
    • A)-
    • Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3
    • 5-Pregnen-16alpha,17alpha-epoxy-3beta-ol-20-one
    • AKOS005622695
    • MDL: MFCD00135147
    • インチ: 1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21+/m0/s1
    • InChIKey: UQVIXFCYKBWZPJ-XXHSLLPRSA-N
    • ほほえんだ: C([C@@]12O[C@@H]1C[C@H]1[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@]21C)O)(=O)C

計算された属性

  • せいみつぶんしりょう: 330.21900
  • どういたいしつりょう: 330.219
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 1
  • 複雑さ: 639
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.1800
  • ゆうかいてん: No data available
  • ふってん: 462.3 °C at 760 mmHg
  • フラッシュポイント: 159.4 °C
  • 屈折率: 1.577
  • PSA: 49.83000
  • LogP: 3.64660

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024610-5g
16a,17-Epoxy-3b-hydroxypregn-5-en-20-one
974-23-2 97%
5g
¥618 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047533-10g
16,17α-Epoxypregnenolone
974-23-2 98%
10g
¥ŢŢLjƠ 2023-07-25
SHENG KE LU SI SHENG WU JI SHU
sc-223173A-10 g
16α,17α-Epoxypregnenolone,
974-23-2
10g
¥624.00 2023-07-11
Chemenu
CM276355-100g
16alpha,17alpha-Epoxypregnenolone
974-23-2 97%
100g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047533-5g
16,17α-Epoxypregnenolone
974-23-2 98%
5g
¥ɍȣLj 2023-07-25
SHENG KE LU SI SHENG WU JI SHU
sc-223173-5 g
16α,17α-Epoxypregnenolone,
974-23-2
5g
¥338.00 2023-07-11
1PlusChem
1P00H9EJ-25g
Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)-
974-23-2 97%
25g
$220.00 2024-04-19
Aaron
AR00H9MV-5g
Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)-
974-23-2 97%
5g
$85.00 2024-07-18
A2B Chem LLC
AI04539-100mg
Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)-
974-23-2 95%
100mg
$85.00 2024-05-20
1PlusChem
1P00H9EJ-100g
Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3β,16α)-
974-23-2 97%
100g
$757.00 2024-04-19

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  rt; 4 h, rt
リファレンス
Synthesis and cytotoxic effect of pregnenolone derivatives with one or two α,β-unsaturated carbonyls and an ester moiety at C-21 or C-3
Chavez-Riveros, Alejandra; Cruz Noriega, Abigail; Ramirez Apan, Maria Teresa; Miranda, Luis D.; Bratoeff, Eugene, Steroids, 2018, 131, 37-45

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  15 min, 0 °C; overnight
リファレンス
Synthesis of 2-(16,17-Epoxy-3β,20-dihydroxypregn-5-en-20-yl)-1,3-dithiane from Diosgenin
Valiullina, Z. R.; Khasanova, L. S.; Miftakhov, M. S., Russian Journal of Organic Chemistry, 2022, 58(11), 1641-1647

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  15 °C; 23 h, 5 °C
1.2 Reagents: Water
リファレンス
process for the preparation of cyproterone acetate from solasodine
, European Patent Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Methanol ;  rt → 15 °C
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  24 h, 5 °C
リファレンス
The first syntheses of 16β-chloro- and 16β-bromocyproterone acetate
Sakee, Uthai; Kongkathip, Ngampong; Kongkathip, Boonsong, Synthetic Communications, 2003, 33(10), 1695-1706

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  0 - 5 °C; 7 h, 0 - 25 °C
1.2 Reagents: Water ;  overnight, 20 - 30 °C
リファレンス
Method for preparing 3β, 16β-dihydroxy-5-ene-20S-methyl-21-amino-pregnane
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  0 - 5 °C; 7 h, 0 - 25 °C
1.2 Reagents: Water ;  overnight, 20 - 30 °C
リファレンス
Method for synthesis of 16β,21-epoxy-20S-methyl-5-ene-3β,21β-pregnanediol
, China, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Carbamide peroxide ,  Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 5 °C; 5 °C; 5 °C; 72 h, 5 °C
リファレンス
An improved process for the preparation of guggulsterones, the pharmacologically active constituents of gugulipid
, India, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  24 - 26 °C; 4 - 5 h, 30 - 32 °C
リファレンス
Improved method for synthesis of 3β-hydroxy-16α,17α-epoxy-5-pregnene-20-one
, China, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  36 h, rt
リファレンス
Epoxidation Activities of Human Cytochromes P450c17 and P450c21
Yoshimoto, Francis K.; Peng, Hwei-Ming; Zhang, Haoming; Anderson, Sean M.; Auchus, Richard J., Biochemistry, 2014, 53(48), 7531-7540

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  5 - 24 h, 30 - 40 °C
1.2 Reagents: Acetic acid Solvents: Water ;  pH 6 - 7
リファレンス
Process for preparation of 16-β-methylsterides compound as pharmaceutical intermediate
, China, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  2 h, rt
リファレンス
Synthesis of epoxy-progesterone derivatives and spectroscopic analysis
Sun, Feng-qin; Lu, He-rong; Ge, Wen-zhong, Fenzi Kexue Xuebao, 2007, 23(3), 209-212

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Hydrogen peroxide Solvents: Methanol ;  24 h, 5 °C
リファレンス
Direct α-hydroxylation of 17β-acetyl steroids using phenyliodosodiacetate
Huy, Luu Duc; Diep, Nguyen Thi, Advances in Natural Sciences (Hanoi, 2002, 3(2), 179-184

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  4 h, rt
リファレンス
Synthesis and biological activity of two pregnane derivatives with a triazole or imidazole ring at C-21
Silva-Ortiz, Aylin Viviana; Bratoeff, Eugene; Ramirez-Apan, Maria Teresa; Garcia-Becerra, Rocio; Ordaz-Rosado, David; et al, Journal of Steroid Biochemistry and Molecular Biology, 2016, 159, 8-18

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  rt; 4 h, rt
リファレンス
Synthesis and Identification of Pregnenolone Derivatives as Inhibitors of Isozymes of 5α-Reductase
Chavez-Riveros, Alejandra; Bratoeff, Eugene; Heuze, Yvonne; Soriano, Juan; Moreno, Isabel; et al, Archiv der Pharmazie (Weinheim, 2015, 348(11), 808-816

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water
リファレンス
Synthesis and transformations of 20-isoxazolylsteroids with modified D ring: I. Synthesis of 16α,17α-epoxy derivatives
Litvinovskaya, R. P.; Drach, S. V.; Khripach, V. A., Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2001, 37(6), 787-792

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Hydrogen peroxide Solvents: Methanol ;  24 h, 5 °C
リファレンス
21-Monohydroxylation of 17β-acetyl steroids using phenyliodosodiacetate: one-step method and its limitations
Huy, L. D.; Diep, N. T., Pharmaceutical Chemistry Journal, 2011, 45(9), 552-555

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  26 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  31 °C; 31 °C → 34 °C; 3 h, 34 °C
リファレンス
Method for synthesis of 3β-hydroxy-16α,17α-epoxy-5-pregnen-20-one
, China, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Lead dioxide ,  Sodium chloride Solvents: Water ,  Decanediol ;  110 min, 46 °C
1.2 Reagents: Zinc benzoate ;  46 °C → 55 °C; 4 h, 55 °C; 55 °C → 16 °C; 40 min, 16 °C
リファレンス
Synthesis method of pharmaceutical intermediate 5-pregnene-16α,17α-epoxy-3β-ol-20-one from 5-pregnene-16-hydroxy-17-bromo-3-methoxy-20-one
, China, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
1.2 Reagents: 1,1-Diamino-1-hydroperoxymethanol ;  72 h, 5 °C
リファレンス
Process for preparing guggulsterones from 16-dihydropegnenolone acetate
, World Intellectual Property Organization, , ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  < 15 °C; 8 h, rt
リファレンス
A steroidal alkaloid hydrochloride, its preparation method and application
, China, , ,

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Raw materials

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Preparation Products

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one 関連文献

  • 1. Steroid conformations in solid and solution: stereoselective synthesis of (20S)- and (20R)-[20-methyl-labelled]-20-methylpregn-5-ene-3β,17α,20-triol
    Yoshio Osawa,Takuo Makino,Kenyu Shibata,Charles M. Weeks,William L. Duax J. Chem. Soc. Chem. Commun. 1976 991
  • 2. Stereochemical role of lone pairs in main-group elements. Part 4. The crystal structure at 120 K of bis(1,4,7,10,13-pentaoxacyclopentadecane)tin(II) bis[trichlorostannate(II)], confirming the sterically inactive tin lone pair
    Edward Hough,David G. Nicholson,Asha K. Vasudevan J. Chem. Soc. Dalton Trans. 1989 2155
  • 3. 803. Modified steroid hormones. Part XXIV. 16α,17α-Iso-propylidenedioxy-6α-methylpregn-4-ene-3,20-dione
    B. Ellis,S. P. Hall,V. Petrow,S. Waddington-Feather J. Chem. Soc. 1961 4111

16a,17-Epoxy-3b-hydroxypregn-5-en-20-oneに関する追加情報

Recent Advances in the Study of 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one (CAS: 974-23-2): A Comprehensive Research Brief

The compound 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one (CAS: 974-23-2) has garnered significant attention in recent years due to its potential therapeutic applications in the field of chemical biology and pharmaceutical sciences. This research brief aims to provide an up-to-date overview of the latest studies surrounding this compound, focusing on its synthesis, biological activities, and potential clinical applications. The findings presented here are based on a thorough review of recent academic literature, industry reports, and technical documents.

Recent studies have highlighted the unique structural features of 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one, which contribute to its diverse biological activities. Researchers have employed advanced synthetic techniques to optimize the production of this compound, ensuring high purity and yield. Notably, a study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic approach to synthesize 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one with improved efficiency and reduced environmental impact.

In terms of biological activity, 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one has shown promising results in preclinical models. A recent investigation revealed its potent anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-κB and MAPK. Additionally, the compound exhibited neuroprotective effects in models of neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions like Alzheimer's and Parkinson's disease.

Further research has explored the pharmacokinetic and pharmacodynamic profiles of 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one. A study conducted by a team at the University of Cambridge (2024) utilized advanced mass spectrometry techniques to characterize the compound's metabolism and distribution in vivo. The results indicated favorable bioavailability and a relatively long half-life, which are critical factors for its development as a drug candidate.

Despite these promising findings, challenges remain in the clinical translation of 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one. Issues such as formulation stability, dose optimization, and potential off-target effects need to be addressed in future studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the compound's progression into clinical trials.

In conclusion, 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one (CAS: 974-23-2) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its unique structural and biological properties offer exciting opportunities for therapeutic development. Continued research and innovation will be crucial to unlocking its full potential and addressing the remaining challenges in its path to clinical application.

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